3,5-Bis(methoxymethyl)benzaldehyde
Description
3,5-Bis(methoxymethyl)benzaldehyde is a substituted benzaldehyde derivative featuring two methoxymethyl (-CH₂-O-CH₃) groups at the 3 and 5 positions of the benzene ring. This structure confers unique electronic and steric properties, distinguishing it from simpler benzaldehyde analogs. Methoxymethyl groups are electron-donating via the ether oxygen, which can influence the aldehyde's reactivity in nucleophilic additions or condensations.
Properties
CAS No. |
137334-70-4 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,5-bis(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-13-7-10-3-9(6-12)4-11(5-10)8-14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
KJLBECPMEXYTQS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)C=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituent characteristics:
*Calculated based on formula C₁₁H₁₄O₃.
Substituent Impact Analysis:
- Electron-donating groups (e.g., -OCH₃, -CH₂-O-CH₃): Increase electron density at the aldehyde group, enhancing reactivity in nucleophilic additions (e.g., condensation reactions) .
- Electron-withdrawing groups (e.g., -CF₃): Reduce electron density, slowing nucleophilic attack but stabilizing intermediates in electrophilic substitutions .
- Steric effects : Bulky groups like -C(CH₃)₃ hinder access to the aldehyde, affecting reaction yields in sterically demanding processes .
Condensation Reactions:
- 3,5-Dimethoxybenzaldehyde: Used in chalcone synthesis (e.g., with 4-methoxyacetophenone) to yield intermediates for pharmaceuticals. Methoxy groups enhance reactivity compared to unsubstituted benzaldehyde .
- 3,5-Bis(trifluoromethyl)benzaldehyde : Reacts with ketones under acidic conditions to form fluorinated chalcones (43% yield reported) . The -CF₃ groups reduce reactivity but improve product stability.
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